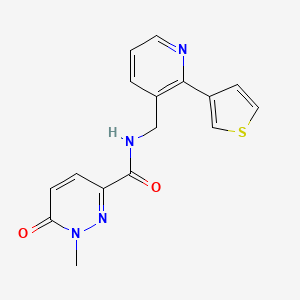
N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, commonly known as O-Desmethyltramadol (ODT), is a synthetic opioid drug that has gained popularity in recent years due to its potent analgesic effects. ODT is a derivative of tramadol, which is a widely used pain medication. ODT has been shown to be more effective than tramadol in relieving pain, and it is also less likely to cause addiction and respiratory depression.
Wissenschaftliche Forschungsanwendungen
High-Performance Liquid Chromatography and Mass Spectrometry
A study by Poklis, J. et al. (2013) developed a high-performance liquid chromatography triple quadrupole mass spectrometry (HPLC/MS/MS) method for detecting and quantifying N-benzyl phenethylamine derivatives, including N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, in serum of intoxicated patients. This method is pivotal for clinical toxicology testing.
Chemical Structure Analysis
Ross, J. et al. (1996) in their work “N,N'-Bis[trans-2-phenyl-5-(triphenylstannylmethoxymethyl)-1,3-dioxan-5-yl]ethanediamide” explored the structure of a compound related to N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, providing insights into its chemical properties and potential applications in materials science.
Oxotechnetium(V) Complex Formation
Alla, M. et al. (1990) in their study “Preparation and Characterization of a New Oxotechnetium(V) Complex of Ethanediamide N,N′-bis(2-hydroxyethyl)” synthesized a new technetium oxo complex of ethanediamide N,N'-bis(2hydroxyethyl), which includes a structure analogous to N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide. This research is significant for the development of new compounds in nuclear medicine.
Stereoisomeric Platinum(II) Complexes
Müller, R. et al. (1991) in their work “Stereoisomeric Dichloro[1‐(hydroxyphenyl)‐2‐phenyl‐1,2‐ethanediamine]platinum(II) Complexes, Part I: Synthesis” focused on synthesizing stereo-isomeric platinum(II) complexes with compounds related to N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide. This study contributes to the field of coordination chemistry and its potential applications in catalysis and pharmaceuticals.
Metabolic Studies
Hu, Y. and Kupfer, D. (2002) investigated the metabolism of methoxychlor, a compound structurally related to N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, with human cytochrome P450s. Their study, “Metabolism of the endocrine disruptor pesticide methoxychlor by human P450s”, reveals important insights into how similar compounds are metabolized in the human body, which is crucial for understanding potential health effects.
Reductive Dechlorination by Bacterial Species
Yim, Y. et al. (2008) conducted a study titled “Reductive Dechlorination of Methoxychlor and DDT by Human Intestinal Bacterium Eubacterium limosum Under Anaerobic Conditions”, which examined the metabolic fate of compounds like methoxychlor, similar to N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, in the human intestinal gut. This research is significant for understanding the environmental and health implications of such compounds.
Eigenschaften
IUPAC Name |
N'-(2-methoxyphenyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-15-10-6-5-9-14(15)19-17(21)16(20)18-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDPNYJCEGAGHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2362579.png)
![2-(3,4-Dimethylphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2362580.png)


![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1H-benzo[d]imidazole](/img/structure/B2362583.png)

![N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2362586.png)

![3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2362588.png)

![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)

